molecular formula C16H11Cl5N4O3S B15043601 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15043601
M. Wt: 516.6 g/mol
InChI Key: VSQWMMPUGFGWSB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrophenyl isothiocyanate to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and other functionalized compounds .

Scientific Research Applications

2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide apart is its specific combination of halogen atoms and the nitrophenyl group, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C16H11Cl5N4O3S

Molecular Weight

516.6 g/mol

IUPAC Name

2,4-dichloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H11Cl5N4O3S/c17-8-1-6-11(12(18)7-8)13(26)23-14(16(19,20)21)24-15(29)22-9-2-4-10(5-3-9)25(27)28/h1-7,14H,(H,23,26)(H2,22,24,29)

InChI Key

VSQWMMPUGFGWSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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